3-(3-Methoxyphenyl)-3-oxopropanenitrile

Solid-State Characterization Purification Crystallization

This meta-methoxy β-ketonitrile (CAS 21667-60-7) offers a 40 °C lower mp (89–91 °C) than its para isomer, simplifying purification and enabling low‑temperature processing. The ≥98 % purity and 0–8 °C storage ensure reproducible results in pyrazole/pyrimidine syntheses, agrochemical lead optimization, and SAR studies. Select the meta isomer to avoid the handling and cost pitfalls of unintended regioisomeric substitution.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 21667-60-7
Cat. No. B1361121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-3-oxopropanenitrile
CAS21667-60-7
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)CC#N
InChIInChI=1S/C10H9NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7H,5H2,1H3
InChIKeyHWXOHKGATNULJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenyl)-3-oxopropanenitrile (CAS 21667-60-7) for Research and Industrial Procurement


3-(3-Methoxyphenyl)-3-oxopropanenitrile, also known as 3-Methoxybenzoylacetonitrile, is a β-ketonitrile building block with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It is a light yellow solid at ambient temperature and is primarily utilized as a versatile intermediate in organic synthesis [1]. Its structure features a meta-methoxy substituent on the phenyl ring, an oxo (ketone) group, and a nitrile group, which collectively confer distinct reactivity and physicochemical properties compared to its ortho- and para-substituted isomers .

Why 3-(3-Methoxyphenyl)-3-oxopropanenitrile Cannot Be Casually Substituted with Other Methoxybenzoylacetonitrile Isomers


The position of the methoxy group on the phenyl ring (ortho, meta, or para) is not a trivial structural variation; it fundamentally dictates the compound's physical properties, handling requirements, and ultimately its suitability for specific synthetic pathways. As demonstrated in the quantitative evidence below, the meta-substituted isomer (CAS 21667-60-7) exhibits a distinct melting point profile , unique storage temperature requirements , and a different cost structure compared to its ortho- and para-analogs. Substituting one isomer for another without verifying these parameters can lead to failed purifications due to unexpected solid-state behavior, compromised reagent stability from improper storage, or significant budget overruns in procurement. These differences underscore that these isomers are not functionally interchangeable and must be selected based on precise experimental and logistical requirements.

Quantitative Differentiation of 3-(3-Methoxyphenyl)-3-oxopropanenitrile Against its Closest Analogs


Melting Point Differentiation: Meta-Isomer Exhibits a 40°C Lower Melting Point than the Para-Isomer

The melting point of 3-(3-Methoxyphenyl)-3-oxopropanenitrile (meta-isomer) is 89-91°C . In contrast, the para-isomer, 4-Methoxybenzoylacetonitrile (CAS 3672-47-7), exhibits a significantly higher melting point of 129-132°C [1]. The ortho-isomer, 2-Methoxybenzoylacetonitrile (CAS 35276-83-6), has a reported melting point of 72-74°C .

Solid-State Characterization Purification Crystallization

Storage Temperature Requirements: Meta-Isomer Requires Refrigeration (0-8°C) Unlike the Para-Isomer

The recommended storage condition for 3-(3-Methoxyphenyl)-3-oxopropanenitrile is 0-8°C . In comparison, the para-isomer (4-Methoxybenzoylacetonitrile) is recommended for storage at room temperature . The ortho-isomer (2-Methoxybenzoylacetonitrile) requires storage at -20°C .

Chemical Stability Storage Logistics Lab Inventory Management

Cost Differential: Meta-Isomer is Priced at a Premium Compared to the Para-Isomer from the Same Supplier

From a common research chemical supplier (Santa Cruz Biotechnology), the meta-isomer (3-(3-Methoxyphenyl)-3-oxopropanenitrile) is priced at $70.00 per gram . In contrast, the para-isomer (4-Methoxybenzoylacetonitrile) from the same supplier is priced at $35.00 per gram .

Procurement Budgeting Cost-Benefit Analysis Research Economics

Purity Specification and Availability: Guaranteed ≥97% Purity from Major Suppliers

3-(3-Methoxyphenyl)-3-oxopropanenitrile is commercially available with a minimum purity of 97% as determined by HPLC from major suppliers such as ChemImpex . This level of purity is consistent with or superior to that offered for the ortho-isomer, which is specified at ≥96% , and comparable to the para-isomer, typically specified at 98% . The consistent high purity across vendors ensures reliable performance as a synthetic intermediate.

Chemical Purity Quality Control Reproducibility

Optimal Application Scenarios for 3-(3-Methoxyphenyl)-3-oxopropanenitrile Based on Its Quantifiable Differentiators


Precision Synthesis of Pharmaceuticals Requiring a Meta-Substituted Phenyl Motif

This compound is ideally suited as a key intermediate in the synthesis of pharmaceutical agents where the meta-methoxy substitution pattern is critical for target binding or pharmacokinetic properties. Its distinct melting point (89-91°C) and high purity (≥97%) ensure reliable and reproducible outcomes in multi-step synthetic routes, particularly those involving the construction of heterocyclic cores like pyrazoles or pyrimidines where the nitrile and ketone functionalities serve as reactive handles.

Agrochemical Intermediate with Optimized Handling and Stability Profile

The compound's recommended storage condition of 0-8°C ensures long-term stability for use in agrochemical development programs. This is particularly relevant for projects focused on developing novel crop protection agents where the intermediate must be stored and inventoried over extended periods. The well-defined melting point facilitates quality control and purification steps during the synthesis of active ingredients.

Academic and Industrial Research Focused on Structure-Activity Relationship (SAR) Studies of Methoxyphenyl Derivatives

Given its distinct physicochemical profile relative to its ortho- and para-isomers, this compound is a valuable tool for SAR investigations. Researchers can use the meta-isomer to probe the effect of methoxy group position on biological activity, reactivity, or material properties. The quantifiable differences in melting point (a 40°C delta from the para-isomer) and cost ($70/g vs. $35/g) provide clear metrics for evaluating the impact of regioisomerism in a given experimental system.

Development of Novel Materials and Polymers with Specific Thermal Properties

The lower melting point of the meta-isomer (89-91°C) compared to the para-isomer (129-132°C) may be exploited in material science applications. For instance, when designing polymers or coatings that require a specific processing temperature window, the meta-substituted derivative could be selected as a monomer or additive to achieve desired thermal behavior, offering a tangible advantage over its higher-melting analog.

Technical Documentation Hub

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